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molecular formula C8H9NO B1294891 1-(Pyridin-2-Yl)Propan-2-One CAS No. 6302-02-9

1-(Pyridin-2-Yl)Propan-2-One

Cat. No. B1294891
M. Wt: 135.16 g/mol
InChI Key: TZTXTIBZSSSFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05403934

Procedure details

This was prepared from 2-methylpyridine, butyllithium and N,N-dimethylacetamide according to the procedure of R. Cassity, L. T. Taylor and J. F. Wolfe, J. Org. Chem., 43(11), 2286, (1986).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C([Li])CCC.CN(C)[C:15](=[O:17])[CH3:16]>>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[CH2:1][C:15](=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(C)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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